molecular formula C10H6ClI B599445 1-Chloro-5-iodonaphthalene CAS No. 159334-77-7

1-Chloro-5-iodonaphthalene

Cat. No. B599445
M. Wt: 288.512
InChI Key: XLFDQRDVSCTTQN-UHFFFAOYSA-N
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Description

1-Chloro-5-iodonaphthalene is an organic compound belonging to the naphthalene family. It has a molecular formula of C10H6ClI and a molecular weight of 288.512 .


Molecular Structure Analysis

The molecular structure of 1-Chloro-5-iodonaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at one position by a chlorine atom and at another position by an iodine atom.

Scientific Research Applications

Observation of Cationic Wheland-like Intermediates

1-Iodonaphthalene derivatives, including 1-Chloro-5-iodonaphthalene, have been observed to form stable Wheland-like tetrahedral cationic species in specific acidic media, which are observable by NMR. These intermediates play a role in the deiodination process of these compounds (Twum et al., 2013).

Regioselective Synthesis of Substituted Naphthalenes

1-Iodonaphthalene derivatives are used in regioselective synthesis processes. For instance, reactions involving iodonium ions and alkynes or alkenes can yield 1-iodonaphthalene derivatives with interesting substitution patterns, highlighting the chemical versatility of these compounds (Barluenga et al., 2003).

Photophysics and Photodissociation Dynamics Study

Studies on the ultrafast relaxation and dissociation channels of 1-iodonaphthalene derivatives, such as 1-Chloro-5-iodonaphthalene, are conducted using time-resolved femtosecond pump-probe mass spectrometry. These studies are crucial for understanding the photophysical behaviors of these compounds (Montero et al., 2010).

Reaction Studies with Acetylene

Research involving the reactions of 1-naphthyl radicals with acetylene, using 1-iodonaphthalene derivatives as a radical source, contributes to our understanding of reaction mechanisms and product formation in chemical processes (Lifshitz et al., 2009).

Electroanalytical Studies

Electroanalytical studies have been conducted on 1-halonaphthalenes, such as 1-Chloro-5-iodonaphthalene, focusing on reactions with electrogenerated compounds. These studies provide insights into the electrochemical properties and potential applications of these compounds (Faux et al., 2007).

Iodobenzannulation Reactions

The I2-mediated iodobenzannulation of certain compounds to form 1-iodonaphthalene derivatives demonstrates the potential for synthesizing complex organic structures using these halogenated naphthalenes (Li et al., 2018).

Synthesis of Diiodonaphthalene

The synthesis of diiodonaphthalene derivatives, closely related to 1-Chloro-5-iodonaphthalene, has been explored, showcasing methods for creating halogenated naphthalene compounds useful in various chemical syntheses (Hellberg et al., 2003).

properties

IUPAC Name

1-chloro-5-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFDQRDVSCTTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2I)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695161
Record name 1-Chloro-5-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-iodonaphthalene

CAS RN

159334-77-7
Record name 1-Chloro-5-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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